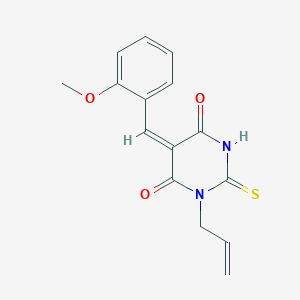![molecular formula C12H16BrClN2O B4763859 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4763859.png)
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide
Übersicht
Beschreibung
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as BCPB and is a potent inhibitor of the protein kinase C (PKC) enzyme. BCPB has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
BCPB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BCPB has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BCPB has also been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease. BCPB has been shown to protect neurons from oxidative stress and reduce neuroinflammation. BCPB has also been studied for its potential use in cardiovascular diseases such as hypertension and atherosclerosis. BCPB has been shown to reduce blood pressure and improve endothelial function.
Wirkmechanismus
BCPB is a potent inhibitor of the 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide enzyme. 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide is a key regulator of cell growth, differentiation, and apoptosis. BCPB binds to the 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide enzyme and prevents its activation, leading to the inhibition of downstream signaling pathways. BCPB has also been shown to inhibit the activity of other enzymes such as protein kinase A and protein kinase G.
Biochemical and Physiological Effects:
BCPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce blood pressure. BCPB has also been shown to reduce inflammation and improve endothelial function. BCPB has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
BCPB has several advantages for lab experiments. It is a potent inhibitor of the 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide enzyme and can be used to study the downstream effects of 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide inhibition. BCPB has also been shown to have a low toxicity profile and is well-tolerated in animal studies. However, BCPB has some limitations for lab experiments. It is a relatively new compound and its long-term effects are not well understood. BCPB also has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of BCPB. One area of research is the potential use of BCPB in combination with other drugs for the treatment of cancer and neurological disorders. Another area of research is the development of new derivatives of BCPB with improved solubility and potency. BCPB can also be used to study the role of 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide in other physiological processes such as inflammation and immune response. Overall, BCPB has a wide range of potential therapeutic applications and is an important compound for scientific research.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O/c1-16(2)7-3-6-15-12(17)10-8-9(13)4-5-11(10)14/h4-5,8H,3,6-7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLBZUXYQJKPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4763776.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4763784.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4763799.png)

![2-cyano-N-(4-isopropylphenyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4763815.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4763816.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4763824.png)
![4-chloro-N,N-diethyl-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4763839.png)
![N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4763842.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4763855.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4763863.png)
![1-[(2-bromophenoxy)acetyl]pyrrolidine](/img/structure/B4763868.png)

![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)